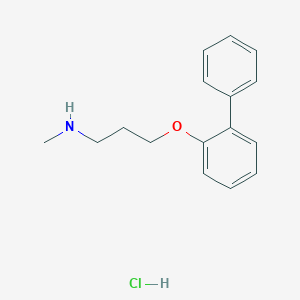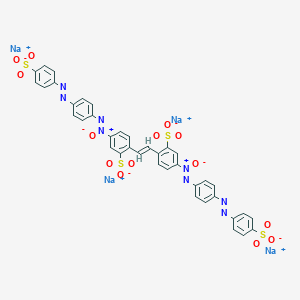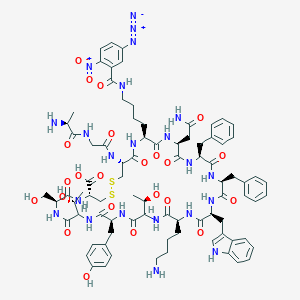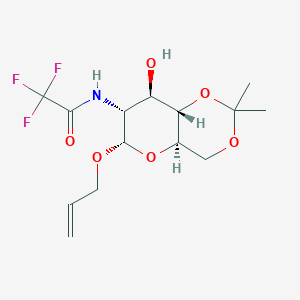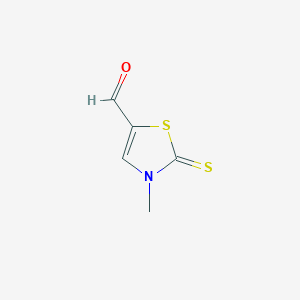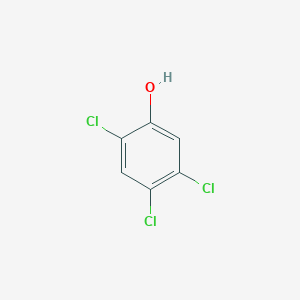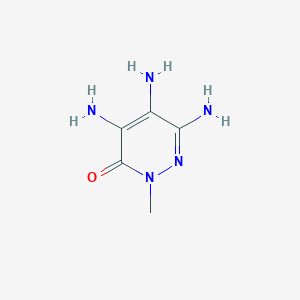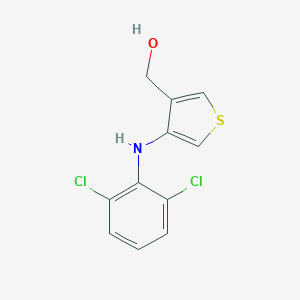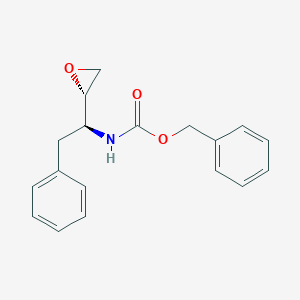![molecular formula C9H8O3S B144415 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide CAS No. 134996-50-2](/img/structure/B144415.png)
2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide is a chemical compound with the molecular formula C9H8O3S . It has a molecular weight of 196.22 g/mol . The compound is also known by several synonyms, including Benzothiophene sulfone-2-methanol and (1,1-dioxo-1-benzothiophen-2-yl)methanol .
Synthesis Analysis
The synthesis of benzothiophene motifs, including 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide, can be achieved under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . This process involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, followed by an S-migration process .Molecular Structure Analysis
The molecular structure of 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide includes a benzothiophene core with a hydroxymethyl group attached to it . The compound also contains a sulfur atom, which contributes to its unique chemical properties .Chemical Reactions Analysis
The chemical reactions involving 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide primarily involve its synthesis. As mentioned earlier, this compound can be synthesized via an electrochemical process involving the reaction of sulfonhydrazides with internal alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide include a molecular weight of 196.22 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 1 . The compound also has a topological polar surface area of 62.8 Ų .Scientific Research Applications
1. Electrochemically-promoted synthesis
- Summary of Application : This compound is used in the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes .
- Methods of Application : The synthesis is achieved under electrochemical conditions using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .
- Results or Outcomes : The benzo[b]thiophene-1,1-dioxide was obtained with a yield of 75% .
2. One-step synthesis of benzo[b]thiophenes
- Summary of Application : This compound is synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .
- Methods of Application : The synthesis involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .
- Results or Outcomes : A wide range of 3-substituted benzothiophenes were synthesized .
3. Synthesis of chiral 2,3-dihydro-benzo[b]thiophene 1,1-dioxides
- Summary of Application : This compound is widely distributed with significant applications in many biologically active compounds, such as the inhibitor of tumour necrosis factor-a converting enzyme (TACE), antidiabetics and HIF-2a inhibitors .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
4. Anti-proliferation activity
- Summary of Application : The synthesized compounds exhibited promising anti-tumor proliferative activity .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The synthesized compounds exhibited promising anti-tumor proliferative activity (IC50: 110 μM) .
5. Synthesis of Benzothiophene Motifs
- Summary of Application : This compound is used in the synthesis of benzothiophene motifs under electrochemical conditions .
- Methods of Application : The synthesis is achieved under electrochemical conditions using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .
- Results or Outcomes : The benzo[b]thiophene-1,1-dioxide was obtained with a yield of 75% .
6. Synthesis of Chiral 2,3-Dihydro-benzo[b]thiophene 1,1-Dioxides
- Summary of Application : This compound is widely distributed with significant applications in many biologically active compounds, such as the inhibitor of tumour necrosis factor-a converting enzyme (TACE), antidiabetics and HIF-2a inhibitors .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
7. Synthesis of Benzothiophene Motifs
- Summary of Application : This compound is used in the synthesis of benzothiophene motifs under electrochemical conditions .
- Methods of Application : The synthesis is achieved under electrochemical conditions using graphite felt (GF) electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .
- Results or Outcomes : The benzo[b]thiophene-1,1-dioxide was obtained with a yield of 75% .
8. Synthesis of Chiral 2,3-Dihydro-benzo[b]thiophene 1,1-Dioxides
- Summary of Application : This compound is widely distributed with significant applications in many biologically active compounds, such as the inhibitor of tumour necrosis factor-a converting enzyme (TACE), antidiabetics and HIF-2a inhibitors .
- Methods of Application : The specific methods of application or experimental procedures are not detailed in the source .
- Results or Outcomes : The specific results or outcomes are not detailed in the source .
Future Directions
properties
IUPAC Name |
(1,1-dioxo-1-benzothiophen-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3S/c10-6-8-5-7-3-1-2-4-9(7)13(8,11)12/h1-5,10H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPSGLSPNPTTHT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2(=O)=O)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10405340 |
Source


|
| Record name | 2-(Hydroxymethyl)-1H-1-benzothiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide | |
CAS RN |
134996-50-2 |
Source


|
| Record name | 2-(Hydroxymethyl)-1H-1-benzothiophene-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10405340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

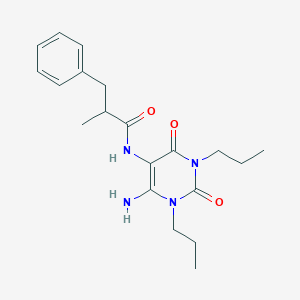
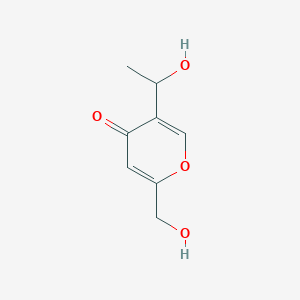

![9-Methyl-1,4,6-trioxaspiro[4.5]dec-7-ene](/img/structure/B144352.png)
